molecular formula C16H18BrN3O B14916878 (4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone

(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone

Cat. No.: B14916878
M. Wt: 348.24 g/mol
InChI Key: MGHNOHOVNJDCDG-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety linked to a bromopyrrole group through a methanone bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with benzylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzylpiperazine moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the bromopyrrole group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(4-chloro-1h-pyrrol-2-yl)methanone
  • (4-Benzylpiperazin-1-yl)(4-fluoro-1h-pyrrol-2-yl)methanone
  • (4-Benzylpiperazin-1-yl)(4-iodo-1h-pyrrol-2-yl)methanone

Uniqueness

(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the benzylpiperazine and bromopyrrole moieties provides a distinct pharmacophore that can interact with a wide range of biological targets.

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-bromo-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C16H18BrN3O/c17-14-10-15(18-11-14)16(21)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11,18H,6-9,12H2

InChI Key

MGHNOHOVNJDCDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CN3)Br

Origin of Product

United States

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